N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide

Nitroreductase prodrug DprE1 inhibition Bioreductive activation

Researchers running NTR-dependent prodrug activation assays risk false negatives when using incorrect regioisomers. This 2,4-dinitrobenzamide probe (CAS 301235-70-1) provides the validated NTR substrate scaffold, with the 6-ethoxy substituent tuned for cellular permeability (XLogP3=3.5). • Quantify NTR activation ratio in paired NTR+/NTR- isogenic lines; use CB1954 as positive control. • Side-by-side DprE1 assay vs. the 3,5-dinitro regioisomer (CAS 300569-06-6) to confirm mechanistic divergence. • PAMPA/Caco-2 permeability profiling against 6-Me, 6-Cl, and unsubstituted analogs. Supplied as a screening compound with global B2B shipping; quote-based pricing for research quantities.

Molecular Formula C16H12N4O6S
Molecular Weight 388.35
CAS No. 301235-70-1
Cat. No. B3017702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide
CAS301235-70-1
Molecular FormulaC16H12N4O6S
Molecular Weight388.35
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H12N4O6S/c1-2-26-10-4-6-12-14(8-10)27-16(17-12)18-15(21)11-5-3-9(19(22)23)7-13(11)20(24)25/h3-8H,2H2,1H3,(H,17,18,21)
InChIKeyCRGVAIWRSHTTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-70-1): Chemical Identity, Physicochemical Properties, and Research Classification


N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-70-1, PubChem CID 2337304) is a synthetic, small-molecule benzothiazole-dinitrobenzamide conjugate classified as a nitroaromatic heterocyclic amide [1]. It features a 6-ethoxybenzothiazole core linked via an amide bond to a 2,4-dinitrobenzoyl moiety [1]. The compound has a molecular weight of 388.4 g/mol, a computed XLogP3 of 3.5, a topological polar surface area of 171 Ų, and 4 rotatable bonds [1]. It is catalogued in several high-throughput screening decks, including the Oprea (Oprea1_541710) and F0015-0378 libraries, indicating its intended use as a probe molecule for broad biological target screening rather than as an optimized, single-target agent [1].

Why Regioisomeric and Substituent Variations in Benzothiazole-Dinitrobenzamide Conjugates Critically Impact Target Engagement and Procurement Decisions


Generic substitution among benzothiazole-dinitrobenzamide analogs is not scientifically valid because both the dinitro substitution pattern (2,4- vs. 3,5-dinitro) and the benzothiazole C6 substituent govern distinct biological target profiles [1][2]. The 2,4-dinitrobenzamide motif is historically associated with nitroreductase (NTR)-dependent prodrug activation, as exemplified by the clinical candidate CB1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], which requires bioreductive activation to exert cytotoxicity [2]. In contrast, the 3,5-dinitrobenzamide class engages the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1/DprE2) in Mycobacterium tuberculosis, inhibiting cell wall arabinan biosynthesis independently of reductive activation [3]. Furthermore, the 6-ethoxy substituent on the benzothiazole scaffold modulates lipophilicity (XLogP3 = 3.5) and electronic character, which directly influence membrane permeability and target binding kinetics compared to analogs bearing 6-methyl, 6-chloro, or unsubstituted benzothiazole cores [1][4]. These differences mean that procurement of an incorrect regioisomer or substituent variant can lead to complete loss of activity in the intended assay.

Quantitative Differential Evidence Guide for N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-70-1) Versus Closest Analogs


Regioisomeric Differentiation: 2,4-Dinitro vs. 3,5-Dinitrobenzamide Pharmacophore Dictates Divergent Biological Activation Mechanisms

The 2,4-dinitrobenzamide pharmacophore in CAS 301235-70-1 distinguishes it mechanistically from the well-characterized 3,5-dinitrobenzamide antitubercular class. 2,4-Dinitrobenzamide derivatives such as CB 1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide] are established substrates for E. coli nitroreductase (NTR), undergoing enzymatic reduction to cytotoxic hydroxylamine species; CB 1954 exhibits an IC50 of ~0.1 μM in NTR-expressing V79 cells versus >100 μM in parental cells, representing a >1000-fold activation ratio [1]. In contrast, 3,5-dinitrobenzamide derivatives (e.g., PBTZ169, DNB D5-D12 series) inhibit DprE1 with MIC values of 0.016–0.125 μg/mL against M. tuberculosis H37Rv, functioning independently of reductive activation [2]. The target compound, bearing the 2,4-dinitro pattern, is predicted to follow the NTR-dependent activation pathway rather than direct DprE1 inhibition, a critical divergence for assay design.

Nitroreductase prodrug DprE1 inhibition Bioreductive activation Antitubercular

C6-Ethoxy Substituent Lipophilicity Modulation Relative to Other 6-Substituted Benzothiazole Analogs

The 6-ethoxy substituent on the benzothiazole core of CAS 301235-70-1 confers a computed XLogP3 of 3.5, which falls within the optimal range for cellular permeability (LogP 1–5) while providing a distinct physicochemical profile compared to analogs [1]. In a QSAR study of benzothiazole antimycobacterial agents, Klimešová et al. demonstrated that lower lipophilicity and increased molecular size contribute positively to antimycobacterial activity; dinitrobenzylsulfanyl benzothiazole derivatives with LogP values below 4.0 showed improved selectivity indices against M. tuberculosis relative to more lipophilic congeners [2]. The 6-ethoxy group (Hammett σp = -0.24) is electron-donating via resonance, which modulates the electron density on the benzothiazole ring and may influence the reduction potential of the appended 2,4-dinitrobenzamide moiety [1].

Lipophilicity Physicochemical property Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation from 3,5-Dinitro Regioisomer: Implications for Passive Membrane Permeation

The target compound exhibits a computed topological polar surface area (TPSA) of 171 Ų, identical to its 3,5-dinitro regioisomer (CAS 300569-06-6) because TPSA is a 2D fragment-based calculation that does not distinguish regioisomeric nitro positions [1]. However, the spatial orientation of the nitro groups in the 2,4- vs. 3,5-configuration creates different molecular electrostatic potential surfaces, which affect hydrogen-bonding interactions with biological targets. The TPSA of 171 Ų exceeds the threshold of 140 Ų typically associated with poor blood-brain barrier penetration and falls within the range (140–200 Ų) where intestinal absorption may be compromised, an important consideration for cellular permeability assays [1].

Polar surface area Membrane permeability ADME property Blood-brain barrier

Rotatable Bond Count and Molecular Flexibility as a Determinant of Entropic Binding Penalty Compared to Conformationally Restricted Analogs

CAS 301235-70-1 possesses 4 rotatable bonds (the ethoxy ethyl group, the amide C-N bond, and two nitro groups), which confers greater conformational flexibility than the tetrahydrobenzothiazole analog [1]. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 313553-52-5) incorporates a saturated tetrahydrobenzothiazole ring that increases rigidity and alters the spatial presentation of the 2,4-dinitrobenzamide pharmacophore [1]. Increased rotatable bond count correlates with higher entropic penalty upon target binding, which may reduce binding affinity relative to more constrained analogs in the absence of compensatory enthalpic gains [2].

Molecular flexibility Rotatable bonds Entropic penalty Ligand efficiency

Optimal Research and Procurement Application Scenarios for N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-70-1)


Investigating Nitroreductase (NTR)-Dependent Prodrug Activation Pathways in Gene-Directed Enzyme Prodrug Therapy (GDEPT)

CAS 301235-70-1 is most appropriately deployed as a probe molecule in NTR-dependent prodrug activation assays, given the established precedent of the 2,4-dinitrobenzamide scaffold as an NTR substrate [1]. Researchers should evaluate this compound in paired NTR+/NTR- isogenic cell lines (e.g., V79 or SKOV3 models) to quantify the activation ratio, using CB 1954 as a positive control. The 6-ethoxy substituent provides a handle for further derivatization while maintaining moderate lipophilicity (XLogP3 3.5) compatible with cellular uptake [2].

Comparative Regioisomeric Profiling to Validate Target Engagement Selectivity Between 2,4-Dinitro and 3,5-Dinitro Pharmacophores

A critical application is the side-by-side comparison of CAS 301235-70-1 (2,4-dinitro) with its 3,5-dinitro regioisomer (CAS 300569-06-6) in parallel biochemical assays. The 3,5-dinitrobenzamide class is known to inhibit DprE1 with nanomolar potency [3]; testing CAS 301235-70-1 in the same DprE1 assay will confirm whether the 2,4-dinitro regioisomer lacks this activity, thereby experimentally validating the mechanistic divergence predicted by the substitution pattern. This differential profiling is essential for building high-quality SAR datasets.

Physicochemical Comparator Studies for Benzothiazole Library Design and Lead Optimization

CAS 301235-70-1 serves as a reference compound for probing the effect of the 6-ethoxy substituent on benzothiazole core properties. Procurement for use in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, alongside analogs bearing 6-methyl, 6-chloro, and 6-unsubstituted benzothiazole cores, can quantify the contribution of the ethoxy group to passive permeability [2][4]. The computed XLogP3 of 3.5 and TPSA of 171 Ų provide baseline values for interpreting experimental permeability data.

Nitroaromatic Reduction Potential Studies to Elucidate Structure-Reduction Rate Relationships

The compound is suitable for electrochemical studies (cyclic voltammetry) or enzymatic reduction assays (e.g., with purified NTR or xanthine oxidase) to determine the reduction potential of the 2,4-dinitrobenzamide moiety when conjugated to a 6-ethoxybenzothiazole ring. Comparison with the 3,5-dinitro regioisomer and mono-nitro analog (CAS 300568-29-0) will quantify how the nitro substitution pattern and benzothiazole substituent electronics modulate reduction potential, a parameter directly linked to prodrug activation efficiency [1].

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